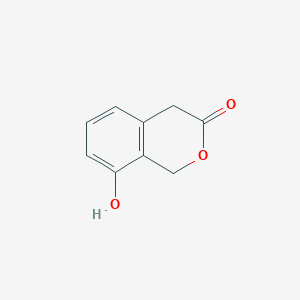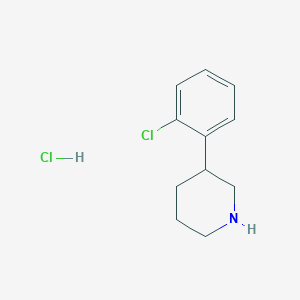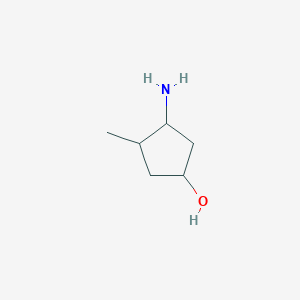![molecular formula C11H6BrF3N2O2 B13882604 1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be employed to form pyrazoles . Additionally, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often utilize scalable and efficient processes, such as the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes .
Chemical Reactions Analysis
1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: The bromine atom in the compound can be substituted with other groups using palladium-catalyzed coupling reactions. Common reagents and conditions for these reactions include bromine, oxygen, hydrogen gas, and palladium catalysts.
Scientific Research Applications
1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with enzymes and receptors, influencing biological processes. For example, pyrazole derivatives have been shown to inhibit acetylcholinesterase, affecting nerve transmission and leading to potential therapeutic applications . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
4-Bromopyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5: Contains different substituents, leading to variations in biological activity and chemical properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring structure, offering distinct biological activities and synthetic applications. The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which impart specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H6BrF3N2O2 |
|---|---|
Molecular Weight |
335.08 g/mol |
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-1-2-9(7(5-6)11(13,14)15)17-4-3-8(16-17)10(18)19/h1-5H,(H,18,19) |
InChI Key |
ZYSNGYBGFAVNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


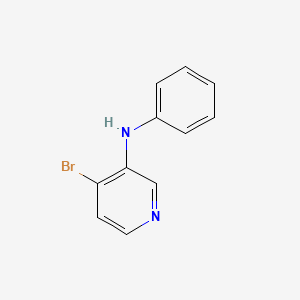
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
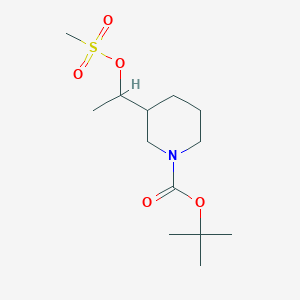
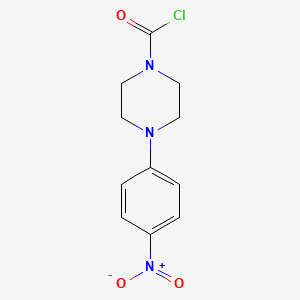
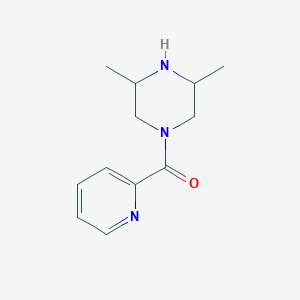
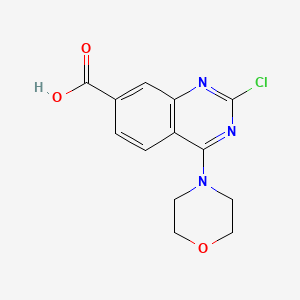

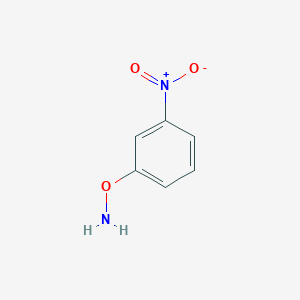
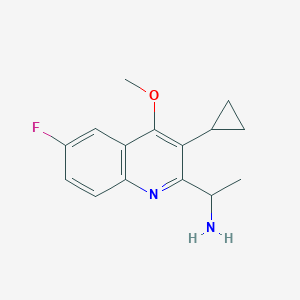
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
